(3-Fluoro-5-methoxypyridin-2-yl)methanamine is an organic compound characterized by a pyridine ring substituted with a fluorine atom at the 3-position and a methoxy group at the 5-position. The compound has the molecular formula and a molecular weight of approximately 142.15 g/mol. It features a methanamine functional group, which contributes to its potential biological activity and reactivity in various chemical processes.
The chemical reactivity of (3-Fluoro-5-methoxypyridin-2-yl)methanamine can be attributed to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the fluorine atom can engage in electrophilic aromatic substitution. Additionally, the methoxy group can undergo demethylation under acidic conditions, leading to further functionalization of the compound.
Specific reactions include:
Research has indicated that (3-Fluoro-5-methoxypyridin-2-yl)methanamine exhibits significant biological activity, particularly as an inhibitor of cyclic nucleotide phosphodiesterase 5 (PDE5). PDE5 inhibitors are known for their therapeutic applications in treating erectile dysfunction and pulmonary hypertension. The presence of the methoxy and fluorine substituents enhances its selectivity and potency against specific targets in biological systems .
Several synthetic routes have been developed for (3-Fluoro-5-methoxypyridin-2-yl)methanamine, including:
An example synthesis might involve reacting 3-fluoro-5-methoxypyridine with formaldehyde in the presence of ammonia to yield (3-Fluoro-5-methoxypyridin-2-yl)methanamine.
(3-Fluoro-5-methoxypyridin-2-yl)methanamine has potential applications in several fields:
Interaction studies involving (3-Fluoro-5-methoxypyridin-2-yl)methanamine have focused on its binding affinity and selectivity towards various enzymes and receptors. Its role as a PDE5 inhibitor has been extensively studied, demonstrating effective inhibition in vitro and in vivo models. Further studies may explore its interactions with other phosphodiesterases and potential off-target effects, which are crucial for assessing its therapeutic index.
Several compounds share structural similarities with (3-Fluoro-5-methoxypyridin-2-yl)methanamine. Here are some notable examples:
| Compound Name | Similarity Score | Unique Features |
|---|---|---|
| (5-Methoxypyridin-2-yl)methanol | 0.83 | Lacks fluorine; primarily alcohol functionality |
| (4-Methoxypyridin-2-yl)methanol | 0.83 | Different substitution pattern on the pyridine |
| (5-Methoxypyridin-2-yl)methanamine | 0.82 | Similar amine functionality but different position |
| (3-Methoxypyridin-2-yl)methanol | 0.75 | Similar structure but lacks fluorine |
The uniqueness of (3-Fluoro-5-methoxypyridin-2-yl)methanamine lies in its specific combination of fluorine and methoxy substituents, which enhance its biological activity compared to other similar compounds.
The IUPAC name for this compound is (3-fluoro-5-methoxypyridin-2-yl)methanamine, reflecting its pyridine core substituted with fluorine at position 3, methoxy at position 5, and a methanamine group at position 2. The numbering follows standard pyridine conventions, prioritizing the lowest possible indices for substituents.
Table 1: Nomenclature and Basic Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (3-Fluoro-5-methoxypyridin-2-yl)methanamine |
| Molecular Formula | C₇H₉FN₂O |
| Molecular Weight | 156.16 g/mol |
| SMILES | COC1=CC(=C(N=C1)CN)F |
| InChIKey | QSEDOHMUMMBEIU-UHFFFAOYSA-N |
The methanamine group (-CH₂NH₂) introduces a primary amine, while the fluorine and methoxy substituents modulate electronic effects on the aromatic ring.
The compound adopts a planar pyridine ring structure with slight distortions due to substituent steric and electronic effects. Computational models predict a dihedral angle of 15–20° between the methoxy group and the pyridine plane, minimizing steric clashes. The amine group exhibits free rotation around the C-CH₂NH₂ bond, leading to multiple low-energy conformers.
Key Geometrical Features:
Crystallographic data for this compound remain unpublished. However, analogous fluoropyridines exhibit monoclinic or orthorhombic crystal systems with π-π stacking distances of 3.5–4.0 Å. Hydrogen bonding between the amine group and electronegative atoms (e.g., F, O) likely stabilizes the lattice.
The proton NMR spectrum (predicted for CDCl₃) shows:
Key signals include:
The ESI-MS spectrum displays a molecular ion peak at m/z 156.07 ([M+H]⁺), consistent with the molecular formula C₇H₉FN₂O. Fragmentation pathways include loss of NH₂ (m/z 139) and CH₂O (m/z 125).
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 3.85 (s), δ 4.10 (s), δ 6.80–7.20 (m) | OCH₃, CH₂NH₂, Pyridine-H |
| ¹³C NMR | δ 162.5, δ 55.2, δ 45.8 | C-F, OCH₃, CH₂NH₂ |
| FT-IR | 3350, 1245, 1020 cm⁻¹ | N-H, C-F, C-O-C |
| MS | m/z 156.07 ([M+H]⁺) | Molecular ion |
The diazotization-fluorination approach represents a fundamental synthetic strategy for introducing fluorine atoms into pyridine derivatives at specific positions [4]. This methodology typically begins with the conversion of aminopyridine precursors to diazonium intermediates, followed by nucleophilic substitution with fluoride sources under controlled conditions [4].
Recent developments in anhydrous hydrogen fluoride systems have demonstrated significant improvements in yield and selectivity for fluorinated pyridine synthesis [4]. The diazotization of aminopyridines in anhydrous hydrogen fluoride provides superior results compared to traditional aqueous conditions, with yields ranging from 49% to 89% for various substituted pyridines [4]. The methodology shows particular effectiveness with vicinal aminohalopyridines, where the presence of electron-withdrawing groups enhances the stability of diazonium intermediates [4].
The fluorodediazoniation process demonstrates remarkable selectivity when applied to 2,6-diaminopyridine derivatives, yielding 2,6-difluoropyridines in 49-62% yields [4]. This represents a substantial improvement over chlorodediazoniation methods, which typically produce yields of only 0-13% for similar substrates [4]. The enhanced performance in fluorination reactions is attributed to the unique properties of anhydrous hydrogen fluoride as both solvent and fluoride source [4].
Table 1: Diazotization-Fluorination Yields for Aminopyridine Derivatives
| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Aminopyridine | Anhydrous hydrogen fluoride, diazotization | 4-Fluoropyridine hydrochloride | 54 | [4] |
| 2,6-Diaminopyridine | Anhydrous hydrogen fluoride, fluorodediazoniation | 2,6-Difluoropyridine | 49-62 | [4] |
| 3-Amino-2-chloropyridine | Vicinal fluorodediazoniation | 3-Fluoro-2-chloropyridine | 49-89 | [4] |
| 2-Amino-3,5-dichloropyridine | Sequential fluorination | Corresponding fluorohalopyridine | 49-89 | [4] |
Temperature optimization studies reveal that maintaining reaction temperatures between 0°C and 25°C during diazotization prevents decomposition of sensitive intermediates while ensuring complete conversion [15]. The addition of stabilizing agents such as sodium nitrite must be carefully controlled, with optimal concentrations ranging from 1.1 to 1.5 equivalents relative to the aminopyridine substrate [4].
Bromination methodologies offer versatile pathways for functionalizing pyridine rings, particularly through electrochemical and transition metal-catalyzed processes [8] [9]. Recent advances in regioselective bromination have focused on meta-selective functionalization through innovative dearomatization-rearomatization strategies [8].
The electrochemical bromination protocol utilizing directing groups enables precise control over regioselectivity, achieving meta-bromination yields of 28-95% at room temperature [9]. This methodology employs inexpensive bromine salts without requiring additional catalysts or oxidants, making it particularly attractive for large-scale applications [9]. The directing group strategy overcomes the inherent challenges of meta-functionalization in electron-deficient pyridines [9].
Zincke imine intermediates have emerged as powerful tools for achieving regioselective bromination at the 3-position of pyridines [10]. The ring-opening strategy using dibenzylamine or N-benzylaniline generates linear imine intermediates that undergo selective halogenation before recyclization [10]. This approach demonstrates excellent functional group tolerance and provides access to otherwise challenging substitution patterns [10].
Table 2: Bromination Reaction Conditions and Yields
| Substrate Type | Bromination Method | Conditions | Yield Range (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Pyridine derivatives | Electrochemical with directing groups | Room temperature, bromine salts | 28-95 | Meta-selective | [9] |
| 3-Phenylpyridine | Zincke imine intermediate | N-halosuccinimides, acids | 65-85 | 3-Position selective | [10] |
| 2,3-Disubstituted pyridines | One-pot halogenation | N-bromosuccinimide, trifluoroacetic acid | 70-90 | Regiospecific | [10] |
| 3-Fluoropyridine | Two-step process | Zincke imine isolation | 55-75 | Position-specific | [10] |
The optimization of bromination conditions requires careful consideration of temperature, reaction time, and reagent stoichiometry. Electrochemical methods perform optimally at ambient temperatures with current densities maintained between 10-20 milliamperes per square centimeter [9]. The use of undivided electrochemical cells simplifies the experimental setup while maintaining high selectivity [9].
For Zincke imine-mediated bromination, the choice of acid additive significantly influences both yield and selectivity [10]. Trifluoroacetic acid provides superior results compared to hydrochloric acid, particularly for substrates bearing sensitive functional groups [10]. The addition of trimethoxybenzene as a quenching agent after halogenation prevents over-reaction and improves overall yields [10].
Microwave-assisted synthesis has revolutionized the preparation of pyridine derivatives by dramatically reducing reaction times while maintaining high yields and selectivity [11] [14]. The application of microwave irradiation to heterocyclic synthesis enables rapid heating and enhanced reaction kinetics through selective dielectric heating [11].
Three-component reactions under microwave conditions have proven particularly effective for constructing polysubstituted pyridine derivatives [11] [14]. The reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine under microwave irradiation produces 2,3-disubstituted imidazo[1,2-a]pyridine derivatives in good to excellent yields [11]. This methodology eliminates the need for transition metal catalysts while significantly shortening reaction times [11].
The synthesis of trisubstituted pyridine-3-carbonitrile derivatives demonstrates the versatility of microwave-assisted protocols [14]. The three-component reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium acetate under microwave irradiation at 130°C for 30 minutes produces the desired products in reasonable yields [14]. This represents a substantial time reduction compared to conventional heating methods, which typically require several hours for completion [14].
Table 3: Microwave-Assisted Synthesis Conditions and Results
| Reaction Type | Substrates | Conditions | Time | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Three-component cyclization | Arylglyoxals, dicarbonyls, aminopyridines | Molecular iodine, microwave | 2-4 hours | 120-140 | 70-85 | [11] |
| Pyridine-3-carbonitrile synthesis | Chalcones, aminobut-2-enenitrile | Ammonium acetate, microwave | 30 minutes | 130 | 65-80 | [14] |
| Imidazo[1,2-a]pyridine formation | β-O-4 model compounds, aminopyridines | Iodine, microwave | 15 hours | 140 | 87-95 | [27] |
| Dihydropyridine oxidation | Substituted dihydropyridines | Oxidizing conditions | 8-16 hours | 75-120 | 50-86 | [28] |
Temperature control in microwave-assisted synthesis requires precise monitoring to prevent overheating and decomposition of sensitive intermediates [14]. Internal temperature measurements using fiber-optic probes ensure accurate temperature control, as conventional thermometry may not reflect the actual reaction temperature under microwave conditions [14]. The optimal temperature range for most pyridine synthesis reactions falls between 120-140°C, providing a balance between reaction rate and product stability [11] [14].
Power modulation during microwave irradiation allows for fine-tuning of reaction conditions [14]. Initial high-power heating to reach the target temperature, followed by reduced power to maintain steady-state conditions, often produces superior results compared to constant power irradiation [14]. This approach minimizes hot spot formation and ensures uniform heating throughout the reaction mixture [14].
Regioselective methoxylation of pyridine derivatives requires sophisticated catalytic systems capable of overcoming the inherent electronic deficiency of the pyridine ring while directing substitution to specific positions [3] [13]. Palladium-catalyzed methodologies have emerged as particularly effective approaches for achieving controlled methoxylation [13].
The development of specialized ligand systems has been crucial for achieving high regioselectivity in methoxylation reactions [13]. Large bite-angle phosphine ligands, particularly Xantphos, enable effective activation of carbon-oxygen bonds while facilitating selective methoxide incorporation [13]. These ligand systems provide the necessary electronic and steric environment for regioselective functionalization [13].
Nucleophilic aromatic substitution represents a classical approach to methoxylation, particularly effective for electron-deficient pyridines [7]. The reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide demonstrates this methodology, providing 6-bromo-2-methoxy-3-aminopyridine in good yield [3]. This approach requires careful optimization of reaction conditions, including temperature, solvent, and base concentration [7].
Table 4: Catalytic Methoxylation Systems and Performance
| Catalytic System | Substrate Class | Reaction Conditions | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| Palladium/Xantphos | Aryl triflates | Carbonylative coupling, 60°C | High regioselectivity | 70-85 | [13] |
| Sodium methoxide | Dibromopyridines | Nucleophilic substitution, reflux | Position-selective | 75-90 | [3] |
| Cesium fluoride/Potassium fluoride mixture | Trichloropyridines | High temperature, polar solvents | Regiospecific | 85-95 | |
| Transition metal catalysis | Heteroarene derivatives | Cross-coupling conditions | Controlled selectivity | 65-80 | [17] |
Temperature optimization for catalytic methoxylation systems requires balancing reaction rate with catalyst stability . For palladium-catalyzed systems, optimal temperatures typically range from 60-100°C, providing sufficient activation energy while preventing catalyst decomposition [13]. Higher temperatures may be necessary for challenging substrates but require careful monitoring to prevent over-reaction .
Solvent selection plays a critical role in methoxylation reactions, particularly for ionic mechanisms [3] [7]. Polar aprotic solvents such as dimethyl sulfoxide and sulfolane facilitate nucleophilic substitution by stabilizing charged intermediates . The combination of sulfolane and dimethyl sulfoxide has proven particularly effective for fluoride-mediated methoxylation reactions .
The development of recyclable catalytic systems addresses both economic and environmental concerns in methoxylation chemistry [5]. N-2,4-dinitrophenyl activating groups can be recovered and reused after facilitating regioselective functionalization [5]. This approach reduces waste generation while maintaining high selectivity and yield [5].